
(Vinylsulfonimidoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Vinylsulfonimidoyl)benzene is an organic compound characterized by the presence of a vinyl group attached to a sulfonimidoyl moiety, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Vinylsulfonimidoyl)benzene typically involves the reaction of a vinyl sulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the vinyl group and form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Vinylsulfonimidoyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonimidoyl group can be reduced to form sulfonamides or other reduced products.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
(Vinylsulfonimidoyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Vinylsulfonimidoyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The vinyl group can undergo addition reactions with nucleophiles, while the sulfonimidoyl group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Vinylsulfonimidoyl)benzene include:
Vinylsulfonylbenzene: Lacks the imidoyl group but has similar reactivity.
Sulfonimidoylbenzene: Lacks the vinyl group but shares the sulfonimidoyl moiety.
Vinylbenzene: Lacks the sulfonimidoyl group but has the vinyl and benzene components.
Uniqueness
This compound is unique due to the presence of both the vinyl and sulfonimidoyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
ethenyl-imino-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C8H9NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7,9H,1H2 |
InChI Key |
XCALBIOVEKYSFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=N)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


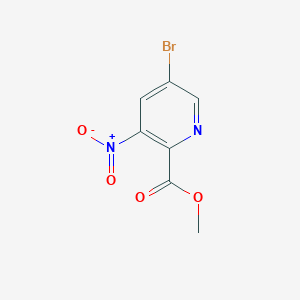
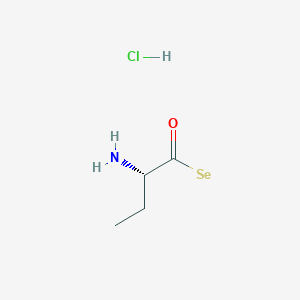
![N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide](/img/structure/B12332745.png)
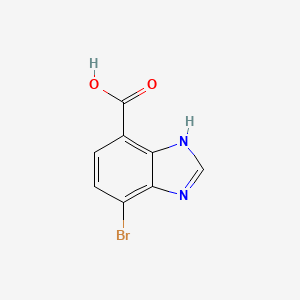
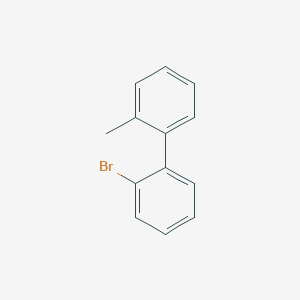
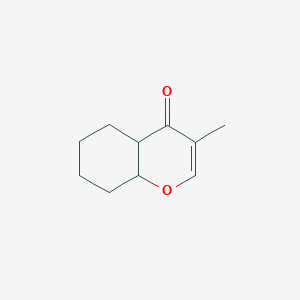
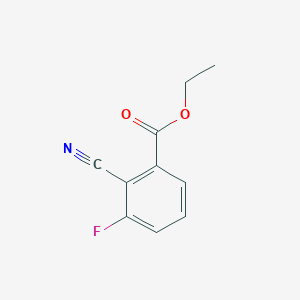
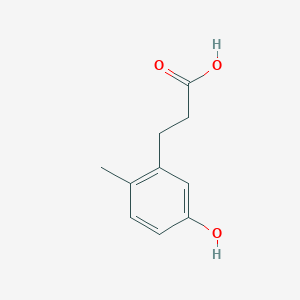

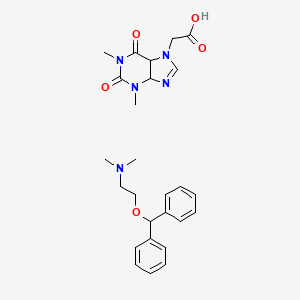
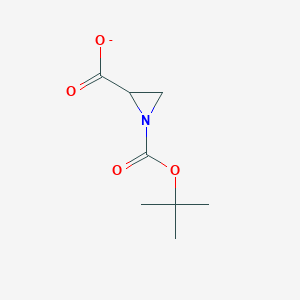
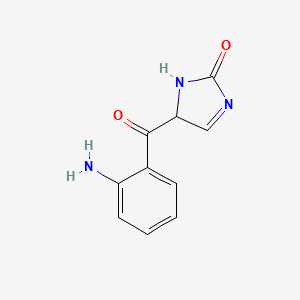
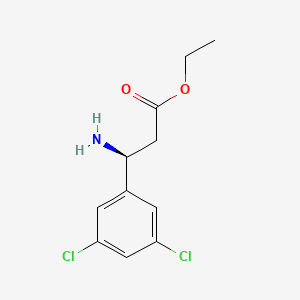
![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)
